Lipophilicity (LogP) Increase of 1.44 Units Over Linear N-Boc-1,3-diaminopropane
The C-2 methyl substitution in tert-butyl (3-amino-2-methylpropyl)carbamate raises the calculated LogP to 2.20 versus 0.76 for the linear, non-methylated N-Boc-1,3-diaminopropane (CAS 75178-96-0), representing a ΔLogP of +1.44 [1]. Even when using the alternative LogP source for the comparator (1.95 from longdaoyun), the target compound remains more lipophilic (ΔLogP +0.25). This magnitude of lipophilicity shift is significant in medicinal chemistry, where a ΔLogP of ~1 corresponds to an approximately 10-fold difference in octanol/water partition and can alter passive membrane permeability, plasma protein binding, and the ADME profile of downstream conjugates . The intermediate-chain analog N-Boc-ethylenediamine (CAS 57260-73-8) reports a LogP of 1.56, placing the target compound as the most lipophilic among the common mono-Boc diamines in the C₂–C₃ chain-length range .
| Evidence Dimension | Computed LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 2.20 (BOC Sciences); XLogP3 = 0.8 (PubChem); ACD/LogP = 1.11 (ChemSpider) |
| Comparator Or Baseline | N-Boc-1,3-diaminopropane (CAS 75178-96-0): LogP = 0.76 (ChemSrc); N-Boc-ethylenediamine (CAS 57260-73-8): LogP = 1.56 (BOC Sciences) |
| Quantified Difference | ΔLogP = +1.44 (target vs. non-methylated linear analog using BOC Sciences/ ChemSrc values); ΔLogP = +0.64 (target vs. ethylenediamine analog) |
| Conditions | In silico predicted LogP; multiple independent databases (BOC Sciences, ChemSrc, ACD/Labs, PubChem). No unified experimental LogP determination across all comparators in a single study was identified. |
Why This Matters
A LogP difference of 1.44 units translates to approximately 28-fold higher predicted octanol/water partitioning, directly influencing downstream intermediate solubility, chromatographic retention, and the pharmacokinetic properties of final API molecules incorporating this building block.
- [1] ChemSrc. N-Boc-1,3-propanediamine (CAS 75178-96-0). LogP: 0.76. View Source
